molecular formula C10H10Cl2N2 B134411 1-[4-(chloromethyl)phenyl]-1H-pyrazole CAS No. 143426-52-2

1-[4-(chloromethyl)phenyl]-1H-pyrazole

Cat. No.: B134411
CAS No.: 143426-52-2
M. Wt: 229.1 g/mol
InChI Key: PAINSRDHMRYAGK-UHFFFAOYSA-N
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Description

1-[4-(Chloromethyl)phenyl]-1H-pyrazole is a valuable synthetic intermediate in organic and medicinal chemistry research. Its structure combines a phenylpyrazole scaffold with a reactive chloromethyl handle, enabling its use in the construction of more complex molecules via further functionalization, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions. The pyrazole nucleus is a privileged structure in drug discovery, known for its widespread pharmacological activities. Scientific literature extensively documents that pyrazole-containing compounds demonstrate a broad spectrum of biological activities, including potent antioxidant , anti-inflammatory , anticancer, antimicrobial, and antiviral effects . The specific 1-phenyl-1H-pyrazole scaffold is a recognized pharmacophore; for instance, novel derivatives based on this core have been designed and synthesized as potent antioxidants that protect against oxidative stress by scavenging free radicals like DPPH and nitric oxide, and by inhibiting enzymes such as 15-lipoxygenase (15-LOX) . Furthermore, the reactive chloromethyl group attached to the phenyl ring makes this compound particularly useful for developing molecular hybrids and targeted probes, facilitating the exploration of structure-activity relationships in various therapeutic areas . Researchers utilize this compound exclusively for laboratory research. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(chloromethyl)phenyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAINSRDHMRYAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143426-52-2
Record name 1-[4-(chloromethyl)phenyl]-1H-pyrazole
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Synthetic Methodologies and Strategies for 1 4 Chloromethyl Phenyl 1h Pyrazole and Its Derivatives

Established Synthetic Routes to the 1H-Pyrazole Core

The formation of the 1H-pyrazole ring is a cornerstone of synthetic organic chemistry, with several reliable methods developed over more than a century. mdpi.com These routes typically involve the reaction of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic species.

Cyclocondensation Reactions with Hydrazine Derivatives

Cyclocondensation reactions are the most traditional and widely employed methods for pyrazole (B372694) synthesis. longdom.orgnih.gov This approach involves the reaction of a hydrazine with a compound containing two electrophilic centers at a 1,3-distance, leading to the formation of the pyrazole ring through a condensation and subsequent cyclization/dehydration sequence.

The reaction of α,β-unsaturated ketones with hydrazine derivatives is a well-established route to pyrazoles. nih.gov This method first yields pyrazolines through a Michael addition followed by intramolecular cyclization. Subsequent oxidation or elimination of a leaving group from the pyrazoline intermediate leads to the aromatic pyrazole ring. mdpi.comnih.gov For instance, the reaction of α,β-vinyl ketones bearing a leaving group with hydrazines directly produces pyrazoles by elimination. mdpi.com

A general scheme for this reaction is the condensation of an α,β-ethylenic ketone with a hydrazine, which initially forms a pyrazoline that is then oxidized to the corresponding pyrazole. nih.govresearchgate.net

Table 1: Examples of Pyrazole Synthesis from α,β-Unsaturated Carbonyls

PrecursorReagentProductReference
α,β-Ethylenic KetoneHydrazinePyrazoline (then Pyrazole) nih.gov
α,β-Vinyl Ketone with Leaving GroupHydrazine Derivative3,5-disubstituted-1H-pyrazole mdpi.com

This table illustrates the general transformation of α,β-unsaturated carbonyl compounds to pyrazoles.

The Knorr pyrazole synthesis, first reported in 1883, is a classic and straightforward method involving the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. mdpi.com This reaction is highly efficient but can lead to a mixture of two regioisomers when an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine are used. mdpi.comnih.gov The regioselectivity of the reaction is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine. nih.gov

The reaction between a substituted hydrazine and a non-symmetrical 1,3-diketone can yield two different pyrazole regioisomers. conicet.gov.ar For example, the reaction of 4,4,4-trifluoro-1-arylbutan-1,3-diketones with various arylhydrazines can produce two isomers, with the selectivity being influenced by the reaction conditions. nih.gov The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvents has been shown to significantly improve the regioselectivity in favor of one isomer. conicet.gov.ar

Table 2: Regioselectivity in the Reaction of 1,3-Diketones with Hydrazines

1,3-DiketoneHydrazineSolventRegioisomeric RatioReference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEthanol85:15 conicet.gov.ar
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP97:3 conicet.gov.ar

This table demonstrates the effect of solvent on the regioselectivity of pyrazole synthesis.

The use of acetylenic ketones in cyclocondensation reactions with hydrazine derivatives has been known for over a century. mdpi.com Similar to the use of 1,3-dicarbonyls, this reaction can also result in a mixture of two regioisomers. mdpi.com However, employing α,β-ethynyl ketones can offer more rigorous control over the regioselectivity compared to 1,3-dicarbonyl compounds. researchgate.net A one-pot procedure involving the reaction of phenylacetylene (B144264) with aromatic aldehydes, molecular iodine, and hydrazines can lead to 3,5-disubstituted pyrazoles with high regioselectivity. nih.gov

Vilsmeier-Haack Reaction in Pyrazole Synthesis

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. igmpublication.orgresearchgate.net In the context of pyrazole synthesis, it can be used to introduce a formyl group at the C4 position of a pre-existing pyrazole ring. arkat-usa.orgstmjournals.com The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), can also be employed to construct the pyrazole ring itself from suitable precursors like acetophenone (B1666503) hydrazones. igmpublication.orgresearchgate.net This reaction involves the cyclization and simultaneous formylation of the hydrazone. igmpublication.org For instance, substituted acetophenone hydrazones react with the Vilsmeier-Haack reagent to yield 4-formylpyrazoles. igmpublication.orgrsc.org

Table 3: Synthesis of Formylpyrazoles via Vilsmeier-Haack Reaction

Starting MaterialReagentsProductReference
Substituted Acetophenone HydrazoneDMF/POCl3Formyl Pyrazole igmpublication.org
1,3-disubstituted 5-chloro-1H-pyrazolesDMF/POCl35-chloro-1H-pyrazole-4-carbaldehydes arkat-usa.org

This table highlights the application of the Vilsmeier-Haack reaction in synthesizing formylated pyrazoles.

One-Pot Multicomponent Reactions (MCRs) for Pyrazole Framework Construction

One-pot multicomponent reactions (MCRs) have emerged as powerful and efficient strategies for the synthesis of complex molecules like pyrazoles from simple starting materials in a single step. ut.ac.irbeilstein-journals.org These reactions offer several advantages, including operational simplicity, reduced waste, and the ability to generate diverse molecular libraries. longdom.orgut.ac.ir

Various MCRs have been developed for pyrazole synthesis. A three-component reaction of enaminones, benzaldehyde, and hydrazine dihydrochloride (B599025) in water can produce polyfunctionally substituted pyrazoles. longdom.org Another example is an iodine-catalyzed one-pot reaction of benzoylacetonitriles, arylhydrazines, and diaryl diselenides to yield 5-amino-4-(arylselanyl)-1H-pyrazoles. nih.gov Four-component reactions are also known, such as the synthesis of dihydropyrano[2,3-c]pyrazole derivatives from ethyl acetoacetate (B1235776), hydrazine hydrate (B1144303), malononitrile (B47326), and various aldehydes. ut.ac.ir

Table 4: Examples of Multicomponent Reactions for Pyrazole Synthesis

Reaction TypeReactantsCatalystProductReference
Three-componentEnaminones, Benzaldehyde, Hydrazine DihydrochlorideAmmonium AcetatePolyfunctionalized Pyrazoles longdom.org
Three-componentBenzoylacetonitriles, Arylhydrazines, Diaryl DiselenidesIodine5-amino-4-(arylselanyl)-1H-pyrazoles nih.gov
Four-componentEthyl Acetoacetate, Hydrazine Hydrate, Malononitrile, Aryl AldehydesPreheated Fly-AshDihydropyrano[2,3-c]pyrazoles ut.ac.ir

This table showcases the diversity of multicomponent reactions used to construct the pyrazole scaffold.

Transition-Metal Catalyzed Approaches

Transition-metal catalysis offers powerful tools for the construction of carbon-nitrogen and carbon-carbon bonds, which are central to the synthesis of 1-aryl-1H-pyrazoles. Copper- and palladium-based catalysts are particularly prominent in this regard.

Copper-Catalyzed Cycloaddition and N-Arylation

Copper-catalyzed reactions are a mainstay in the synthesis of N-arylpyrazoles. One of the most effective methods is the N-arylation of pyrazole with a suitable aryl halide. In the context of synthesizing 1-[4-(chloromethyl)phenyl]-1H-pyrazole, this would involve the coupling of pyrazole with an aryl halide such as 1-bromo-4-(chloromethyl)benzene or 1-iodo-4-(chloromethyl)benzene.

A general and highly efficient catalyst system for such transformations involves the use of copper(I) iodide (CuI) in combination with a diamine ligand. nih.govorganic-chemistry.org These reactions typically employ a base like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) and are often carried out in solvents like toluene (B28343) or dioxane. nih.gov The diamine ligand, for instance, trans-1,2-cyclohexanediamine, facilitates the catalytic cycle, enabling the coupling of a wide array of nitrogen heterocycles with aryl halides. organic-chemistry.org This methodology is known to tolerate various functional groups, which is a significant advantage. nih.gov

Furthermore, copper-catalyzed cycloaddition reactions provide another route to the pyrazole core. For example, the cycloaddition of N-arylsydnones with terminal alkynes, catalyzed by copper, yields 1,4-disubstituted pyrazoles with excellent regioselectivity. sciencegate.app While this specific example leads to a different substitution pattern, the underlying principle of using copper to mediate pyrazole formation is a key strategy in heterocyclic chemistry.

Table 1: Examples of Copper-Catalyzed N-Arylation of Nitrogen Heterocycles
Aryl HalideN-HeterocycleCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
IodobenzenePyrroleCuI / trans-1,2-cyclohexanediamineK₃PO₄Toluene11091 nih.gov
1-Bromo-4-cyanobenzeneImidazoleCuI / trans-1,2-cyclohexanediamineK₂CO₃Dioxane11085 nih.gov
IodobenzenePyrazoleCuO on Acetylene (B1199291) BlackK₂CO₃Toluene18096 (conv.) mdpi.com
Palladium and Gold Catalysis in C-F Bond Formation (Related Pyrazole Chemistry)

While not directly forming the C-Cl bond in the target molecule, palladium and gold catalysis are instrumental in related pyrazole chemistry, particularly in the formation of carbon-fluorine (C-F) bonds. For instance, gold(I)-catalyzed tandem aminofluorination has been utilized to create fluoropyrazoles. nih.gov

More relevant to the synthesis of substituted 1-aryl-pyrazoles are palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds. For example, 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes have been synthesized via the Suzuki-Miyaura cross-coupling of a bromo-pyrazole precursor with various boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄. umich.edu This highlights the utility of palladium catalysis in functionalizing the pyrazole system, a strategy that could be adapted for the synthesis of precursors to this compound.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and often improving yields. The synthesis of pyrazole derivatives is an area where this technology has been successfully applied. nih.govmdpi.com

Microwave irradiation can significantly reduce reaction times for the synthesis of 1-aryl-1H-pyrazoles compared to conventional heating methods. For instance, the synthesis of 1-aryl-1H-pyrazole-5-amines from an aryl hydrazine and a suitable three-carbon component can be achieved in 10-15 minutes at 150 °C in a microwave reactor, with yields typically ranging from 70-90%. nih.gov These reactions are often performed in water or other polar solvents like ethanol, which efficiently absorb microwave energy. nih.govyoutube.com

The advantages of microwave-assisted synthesis include shorter reaction times, cleaner reaction profiles, and often higher yields. mdpi.comacs.org For example, a comparison of conventional and microwave-assisted synthesis of phenyl-1H-pyrazoles showed a dramatic reduction in reaction time from 2 hours to 5 minutes, with an increase in yield from a range of 72-90% to 91-98%. mdpi.com

Table 2: Comparison of Conventional and Microwave-Assisted Pyrazole Synthesis
Product TypeConventional Method (Time, Temp., Yield)Microwave-Assisted Method (Time, Power, Temp., Yield)Reference
Phenyl-1H-pyrazoles2 h, 75 °C, 72-90%5 min, 50 W, 60 °C, 91-98% mdpi.com
1-Aryl-1H-pyrazole-5-aminesNot specified10-15 min, 150 °C, 70-90% nih.gov
Pyrazolone (B3327878) derivativesNot specified10 min, 420 W, 51-98% mdpi.comresearchgate.net

Synthesis of this compound via Functionalization of the Phenyl Ring

A key strategy for the synthesis of the title compound involves the introduction of the chloromethyl group onto a pre-existing 1-phenyl-1H-pyrazole scaffold. This can be achieved through electrophilic substitution on the phenyl ring.

Introduction of the Chloromethyl Group

The direct chloromethylation of 1-phenyl-1H-pyrazole is challenging due to potential side reactions and lack of regioselectivity. A more controlled and common approach is a two-step process involving the introduction of a hydroxymethyl group, followed by its conversion to the chloromethyl group.

The first step, hydroxymethylation, can be achieved via the Vilsmeier-Haack reaction to introduce a formyl group (an aldehyde), which is then reduced to the alcohol. The Vilsmeier-Haack reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as the electrophile. mdpi.com While this reaction often targets electron-rich positions on the pyrazole ring itself, it can also be directed to the phenyl ring under specific conditions. Once the corresponding aldehyde, 4-(1H-pyrazol-1-yl)benzaldehyde, is obtained, it can be reduced to (4-(1H-pyrazol-1-yl)phenyl)methanol using a standard reducing agent like sodium borohydride (B1222165) (NaBH₄).

The subsequent conversion of the hydroxymethyl group to the chloromethyl group can be accomplished using various chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃). Alternatively, concentrated hydrochloric acid (HCl) can also be used. researchgate.net

An alternative to direct chloromethylation is the reaction starting from a precursor containing a different functional group that can be converted to the chloromethyl group. For example, starting with 1-(4-aminophenyl)-1H-pyrazole, the amino group can be transformed into the chloromethyl group via a Sandmeyer-type reaction, although this is a multi-step process.

Considerations for Selectivity and Yield Optimization

When performing electrophilic substitution on the 1-phenyl-1H-pyrazole system, the directing effect of the pyrazole ring on the phenyl ring is a crucial consideration. The pyrazole ring is generally considered to be an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic substitution and directs incoming electrophiles to the meta and para positions. The para position is often favored due to steric hindrance at the meta positions.

To optimize the yield of the desired para-substituted product, reaction conditions must be carefully controlled. In the case of chloromethylation via a formylation-reduction-chlorination sequence, the conditions for each step need to be optimized. For the Vilsmeier-Haack reaction, the temperature and reaction time can influence the regioselectivity and yield. For the reduction step, the choice of reducing agent and solvent is important to ensure complete conversion without affecting other parts of the molecule. Finally, for the chlorination step, controlling the stoichiometry of the chlorinating agent and the reaction temperature is key to avoiding side products.

In transition-metal catalyzed N-arylation reactions, the choice of ligand, base, solvent, and temperature all play a significant role in the yield and selectivity. nih.gov For microwave-assisted syntheses, the power, temperature, and reaction time are critical parameters that need to be optimized for each specific substrate combination to maximize the yield. mdpi.com

Synthesis of Related Pyrazole Derivatives for Comparative Studies

The synthesis of pyrazole derivatives is a significant area of focus in medicinal chemistry due to their wide range of biological activities. nih.govnih.gov To understand the structure-activity relationships and to optimize the properties of the lead compound, this compound, various analogs with different substituents are synthesized for comparative analysis. These synthetic strategies involve modifications on both the pyrazole ring and the phenyl substituent.

The introduction of alkyl and aryl groups at various positions of the pyrazole ring is a key strategy for creating chemical diversity. A variety of methods have been developed for the regioselective substitution of pyrazoles.

One prominent strategy is the direct C-H arylation of pyrazoles. A palladium-pivalate catalytic system has been identified as an effective protocol for the intermolecular C-H arylation of SEM-protected pyrazoles and N-alkylpyrazoles. nih.gov This method allows for the direct attachment of new arene rings to predetermined positions of the pyrazole nucleus, with a general reactivity trend of C-5 > C-4 >> C-3. nih.gov To overcome the low reactivity of the C-3 position, a "SEM switch" strategy has been developed, which involves the transposition of the SEM-protecting group from one nitrogen to the other, thereby transforming the unreactive C-3 position into the more reactive C-5 position. nih.gov This enables sequential arylation at both the C-5 and C-3 positions. nih.gov The C-4 position can be readily arylated through bromination followed by a Suzuki coupling. nih.gov

N-alkylation and N-arylation are also crucial for generating diverse pyrazole derivatives. A method for the direct preparation of N-alkyl and N-aryl pyrazoles from primary aliphatic or aromatic amines has been reported. acs.org This protocol is advantageous as it uses the amine as the limiting reagent, requires no inorganic reagents, and proceeds under mild conditions with short reaction times. acs.org Aromatic amines have been shown to give higher yields compared to aliphatic amines in these reactions. acs.org Copper-catalyzed condensation reactions also provide an efficient route to N-substituted pyrazoles at room temperature without the need for acid. organic-chemistry.org For N-arylation, a palladium-catalyzed coupling of aryl triflates with pyrazole derivatives using tBuBrettPhos as a ligand has proven effective. organic-chemistry.org

The synthesis of 1,3,5-substituted pyrazoles can be achieved through the condensation of 1,3-dicarbonyl compounds with hydrazines. nih.gov For instance, the reaction of ethyl acetoacetate with phenylhydrazine (B124118) catalyzed by nano-ZnO provides an excellent yield of the corresponding 1,3,5-substituted pyrazole under green conditions. nih.gov

Table 1: Strategies for Alkyl and Aryl Substitution on the Pyrazole Ring

Strategy Reagents and Conditions Position(s) Functionalized Key Advantages
C-H Arylation Palladium-pivalate catalyst, SEM-protected pyrazoles, haloarenes C-5, C-4, C-3 Direct arylation, regioselective
N-Alkylation/N-Arylation Primary amines, diketones, electrophilic amination reagent N-1 Uses amine as limiting reagent, mild conditions
N-Arylation Aryl triflates, pyrazole, Pd-catalyst with tBuBrettPhos ligand N-1 Good yields for N-arylpyrazoles
Condensation 1,3-Dicarbonyls (e.g., ethyl acetoacetate), hydrazines, nano-ZnO catalyst C-3, C-5 Green protocol, high yields

The introduction of different halogen atoms onto the pyrazole scaffold can significantly influence the compound's physicochemical properties and biological activity. nih.gov For comparative purposes, analogs of this compound featuring other halogens are synthesized.

A series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs have been synthesized, which can be further modified to introduce other functional groups. nih.gov The synthesis of these compounds provides a template for introducing a chlorine atom on the N-phenyl ring, which can be compared with the chloromethyl group on the target compound. nih.gov

Furthermore, the synthesis of pyrazole derivatives with other halogenated moieties, such as fluorine, is of interest. The presence of a fluorine atom can alter properties like metabolic stability and binding affinity. nih.gov For instance, the synthesis of a bioactive isatin-derived molecule, 1-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)-benzyl)-3-(fluoromethyl)-3-hydroxyindolin-2-one, demonstrates the introduction of both a fluorine atom on the phenyl ring and a fluoromethyl group on the indolinone core. acs.org The synthesis of 4-bromo-5-(trifluoromethyl)pyrazoles has also been reported, showcasing the introduction of a bromine atom and a trifluoromethyl group onto the pyrazole ring. mdpi.com

Green Chemistry Approaches in Pyrazole Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign and sustainable methods for the synthesis of heterocyclic compounds like pyrazoles. nih.govbenthamdirect.comresearchgate.net These green chemistry approaches aim to reduce or eliminate the use of hazardous substances, minimize waste, and improve energy efficiency. benthamdirect.comresearchgate.net Key strategies include the use of solvent-free reaction conditions, recyclable catalysts, and green solvents. nih.govthieme-connect.com

Performing chemical reactions without a solvent offers numerous advantages, including reduced environmental impact, lower costs, and often, simplified workup procedures. tandfonline.comnih.gov Several solvent-free methods for the synthesis of pyrazole derivatives have been developed.

One approach involves the multicomponent reaction of various aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate under solvent-free conditions using an ionic liquid as a catalyst. jetir.org This method is noted for its simplicity, high yields, and short reaction times. jetir.org Another solvent-free method utilizes a Brønsted-acidic ionic liquid for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives, which also boasts high yields and easy product purification. ias.ac.in

Microwave-assisted synthesis under solvent-free conditions has also emerged as a rapid and efficient technique. nih.gov For example, the ring-opening reactions of phenyl glycidyl (B131873) ether with pyrazoles can be achieved in just one minute of microwave heating at 120 °C. nih.gov Grinding techniques under solvent-free conditions have also been successfully employed for the synthesis of NH-pyrazoles and pyrazole chalcones. researchgate.net

Table 2: Examples of Solvent-Free Synthesis of Pyrazole Derivatives

Product Type Reactants Catalyst/Conditions Key Findings
Pyrano[2,3-c]pyrazoles Aryl aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate Ionic liquid (NMPyTs) Good yields, simple workup, short reaction time. jetir.org
Dihydropyrano[2,3-c]pyrazoles Benzaldehydes, ethyl acetoacetate, hydrazine hydrate, malononitrile Acidic ionic liquid [(CH2)4SO3HMIM][HSO4] High yields, short reaction times, reusable catalyst. ias.ac.in
Substituted Pyrazoles Phenyl glycidyl ether, pyrazole derivatives Microwave irradiation (120 °C, 1 min) Rapid synthesis, competitive yields. nih.gov
4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) Phenylhydrazine, ethyl acetoacetate, aldehyde Silica-bonded N-(propylaminobenzene)sulfonic acid (SBPASA), 80 °C High yields, reusable catalyst. nih.gov
Pyrazole Derivatives Diketone, hydrazine Sulfuric acid (catalytic), room temperature High yields. rsc.org

The use of efficient and recyclable catalysts is a cornerstone of green chemistry. nih.govnih.gov In pyrazole synthesis, a variety of sustainable catalysts have been employed to improve reaction efficiency and reduce environmental impact.

Heterogeneous catalysts are particularly attractive due to their ease of recovery and reusability. nih.gov Examples include nano-thin films like Ag/TiO2 and magnetic nanocatalysts such as Fe3O4@SiO2-EP-NH-HPA, which have been used for the synthesis of pyranopyrazole scaffolds with excellent yields and reusability for multiple cycles. nih.gov Silica-supported catalysts, such as silica-bonded N-(propylaminobenzene)sulfonic acid (SBPASA), have also been shown to be highly effective and recyclable for the synthesis of bioactive pyrazoles under solvent-free conditions. nih.gov

Ionic liquids have been utilized as green and reusable catalysts. ias.ac.in For instance, 3-methyl-1-(4-sulphonic acid)butylimidazolium hydrogen sulphate has been used as a Brønsted-acidic ionic liquid catalyst in the solvent-free synthesis of dihydropyrano[2,3-c]pyrazoles. ias.ac.in Ammonium chloride has also been explored as an inexpensive and non-toxic green catalyst for the Knorr pyrazole synthesis. jetir.org

Table 3: Sustainable Catalysts in Pyrazole Synthesis

Catalyst Reaction Type Key Advantages
Mn/ZrO2 Multicomponent synthesis of pyrano[2,3-c]-pyrazoles High yields (88-98%), short reaction time (10 min), reusable up to six cycles. nih.gov
H3PW12O40-loaded magnetic nanocatalyst Four-component synthesis of pyrano[2,3-c]-pyrazole scaffolds Excellent yields (89-99%) at room temperature, reusable up to seven times. nih.gov
Ag/TiO2 nano-thin film Four-component synthesis of dihydropyrano-[2,3-c]-pyrazole derivatives Excellent yields (78-93%), recyclable. nih.gov
Silica-bonded N-(propylaminobenzene)sulfonic acid (SBPASA) Synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) High yields (up to 98%), solvent-free, reusable up to six cycles. nih.gov
Acidic Ionic Liquid [(CH2)4SO3HMIM][HSO4] Four-component synthesis of dihydropyrano[2,3-c]pyrazoles High yields, shorter reaction times, reusable. ias.ac.in
Ammonium Chloride Knorr pyrazole synthesis Inexpensive, non-toxic. jetir.org

Polyethylene glycol (PEG) has gained prominence as a green solvent in organic synthesis due to its low toxicity, biodegradability, low cost, and recyclability. bohrium.commdpi.comsemanticscholar.org It has been successfully employed as a reaction medium for the synthesis of various pyrazole derivatives.

PEG-400 has been shown to be a highly efficient and recyclable medium for the three-component synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives. mdpi.comnih.gov This method offers good yields and mild reaction conditions. nih.gov Similarly, PEG-400 has been used for the catalyst-free, one-pot synthesis of 4,7-dihydro-2H-pyrazolo[3,4-b]pyridine derivatives, highlighting its ability to promote reactions even without a catalyst. bohrium.comresearchgate.net

A mixture of water and PEG-400 has also been used as a green solvent system. For example, the synthesis of 4-amino-1-aryl-1H-pyrazole-4-carbonitriles was achieved using a FeCl3/PVP catalyst in a water/PEG-400 medium. mdpi.com

Table 4: Synthesis of Pyrazole Derivatives in Polyethylene Glycol (PEG)

Product Type Reactants Solvent/Catalyst Key Findings
Pyrazolo[3,4-b]pyridin-6(7H)-one derivatives Aldehyde, Meldrum's acid, 3-methyl-1H-pyrazol-5-amine PEG-400 Mild and efficient, recyclable medium, good yields. mdpi.comnih.gov
4,7-Dihydro-2H-pyrazolo[3,4-b]pyridine derivatives 1H-pyrazol-3-amino-5-methyl, aromatic/heteroaromatic aldehydes, CH-active compounds PEG-400 (catalyst-free) Rapid synthesis, high yields, no column chromatography needed. bohrium.comresearchgate.net
4-Amino-1-aryl-1H-pyrazole-4-carbonitriles Arylhydrazines, malononitrile derivatives Water/PEG-400 with FeCl3/PVP catalyst Good yields (up to 97%). mdpi.com

Advanced Spectroscopic and Structural Elucidation of 1 4 Chloromethyl Phenyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of each atom, allowing for the precise mapping of the molecular structure.

In the ¹H NMR spectrum of a related compound, 1-phenyl-1H-pyrazole, the protons of the pyrazole (B372694) ring and the phenyl group show distinct chemical shifts. nist.gov For 1-[4-(chloromethyl)phenyl]-1H-pyrazole, the protons of the pyrazole ring are expected to appear as multiplets, while the protons on the phenyl ring will exhibit a characteristic pattern for a 1,4-disubstituted benzene. A key feature in the ¹H NMR spectrum is the singlet corresponding to the two protons of the chloromethyl (-CH₂Cl) group.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyrazole ring, the phenyl ring, and the chloromethyl group will resonate at characteristic chemical shifts. For instance, in pyrazole derivatives, the carbon atoms of the pyrazole ring typically appear in the range of δ 100-150 ppm. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrazole H-3~7.7~140
Pyrazole H-4~6.4~107
Pyrazole H-5~7.9~129
Phenyl H-2', H-6'~7.5~120
Phenyl H-3', H-5'~7.4~129
-CH₂Cl~4.6~45
Phenyl C-1'-~138
Phenyl C-4'-~137
Phenyl C-2', C-6'-~120
Phenyl C-3', C-5'-~129

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

While one-dimensional NMR is powerful, two-dimensional (2D) NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for unambiguously determining the substitution pattern (regioisomerism) and spatial relationships between atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. For this compound, an HMBC spectrum would show a crucial correlation between the protons of the chloromethyl group and the C-4' carbon of the phenyl ring, confirming the para-substitution. Furthermore, correlations between the pyrazole protons and the C-1' carbon of the phenyl ring would solidify the N-1 substitution on the pyrazole ring. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of their bonding. In the case of this compound, a NOESY experiment would show correlations between the pyrazole proton at position 5 and the phenyl protons at positions 2' and 6', providing further evidence for the N-1 linkage and the relative orientation of the two rings. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound, HRMS would confirm the molecular formula C₁₀H₉ClN₂ by matching the experimentally measured exact mass to the calculated theoretical mass. This level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions. For example, the hydrochloride salt of this compound has a distinct molecular weight of 229.1058 and the formula C₁₀H₁₀Cl₂N₂. cymitquimica.com

In a mass spectrometer, molecules are ionized and then fragmented. The pattern of these fragments is unique to the molecule's structure and can be used for identification. For this compound, a common fragmentation pathway would involve the loss of the chloromethyl group as a radical or cation. Other characteristic fragments would arise from the cleavage of the pyrazole and phenyl rings. The analysis of these fragmentation patterns provides valuable information for confirming the connectivity of the atoms within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency.

The IR spectrum of this compound would display several key absorption bands that confirm its structure. These include:

C-H stretching vibrations for the aromatic protons on the phenyl and pyrazole rings, typically appearing in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching vibrations from the aromatic rings, which are observed in the 1400-1600 cm⁻¹ region.

C-N stretching vibrations of the pyrazole ring.

A characteristic band for the C-Cl stretching vibration of the chloromethyl group, usually found in the range of 600-800 cm⁻¹.

The presence and specific positions of these absorption bands provide a spectroscopic fingerprint of the molecule, confirming the presence of the key functional groups and corroborating the structural information obtained from NMR and MS.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
C=C Aromatic Ring Stretch1400 - 1600
C=N Stretch (Pyrazole)1400 - 1600
C-Cl Stretch600 - 800

Reactivity and Reaction Mechanisms of 1 4 Chloromethyl Phenyl 1h Pyrazole

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) attached to the phenyl ring at the para position is a key site for chemical modification. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

The benzylic chloride in 1-[4-(chloromethyl)phenyl]-1H-pyrazole readily reacts with various nucleophiles such as amines, thiols, and alkoxides. These reactions typically proceed under standard conditions for nucleophilic substitution.

Amines: Primary and secondary amines react with this compound to form the corresponding aminomethyl derivatives. These reactions are often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting compounds are of interest in medicinal chemistry due to the prevalence of amine functionalities in bioactive molecules. nih.gov

Thiols: Thiolates, generated from thiols by treatment with a base, are potent nucleophiles that react with the chloromethyl group to yield thioether derivatives. These sulfur-containing compounds have applications in various fields, including materials science and drug discovery.

Alkoxides: Alkoxides, the conjugate bases of alcohols, can displace the chloride ion to form ether linkages. The reaction is typically performed in the corresponding alcohol as the solvent or with a strong base to generate the alkoxide in situ.

Table 1: Examples of Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct Type
AmineR-NH₂Aminomethyl derivative
ThiolR-SHThioether derivative
AlkoxideR-OHEther derivative

The chloromethyl group can be converted to an azidomethyl group (-CH₂N₃) through a nucleophilic substitution reaction with sodium azide (B81097) (NaN₃). researchgate.net This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). researchgate.net The resulting azidomethyl derivative is a versatile intermediate. For instance, azides can undergo [3+2] cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles. They can also be reduced to primary amines.

A study on the synthesis of 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde from its chloro-analogue demonstrated the successful substitution of a chlorine atom with an azide group using sodium azide in DMSO. researchgate.net

The nucleophilic substitution reactions at the benzylic carbon of this compound can proceed through either an Sₙ1 or Sₙ2 mechanism, or a combination of both. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org The predominant pathway is influenced by several factors, including the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. organic-chemistry.orglibretexts.org

Sₙ1 Mechanism: This two-step mechanism involves the formation of a benzylic carbocation as the rate-determining step, followed by a rapid attack by the nucleophile. organic-chemistry.orgyoutube.com The phenyl group, particularly with the electron-donating pyrazole (B372694) substituent, can stabilize the positive charge on the benzylic carbon through resonance. Polar protic solvents, which can solvate both the leaving group and the carbocation, favor the Sₙ1 pathway. libretexts.org

Sₙ2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the chloride ion departs. masterorganicchemistry.commasterorganicchemistry.com This backside attack leads to an inversion of stereochemistry if the carbon were chiral. Strong, unhindered nucleophiles and polar aprotic solvents favor the Sₙ2 mechanism. libretexts.org For a primary benzylic halide like this compound, the Sₙ2 pathway is generally favored, especially with strong nucleophiles. libretexts.org

The competition between Sₙ1 and Sₙ2 pathways is a key aspect of the reactivity of this compound. The ability of the phenyl-pyrazole moiety to stabilize a positive charge makes the Sₙ1 pathway more accessible than for simple primary alkyl halides.

Oxidation Reactions

The chloromethyl group of this compound can be oxidized to higher oxidation states, providing a route to other important functional groups.

The chloromethyl group can be oxidized to an aldehyde (-CHO) and further to a carboxylic acid (-COOH).

Aldehyde Formation: The synthesis of the corresponding aldehyde, 1-[4-(formyl)phenyl]-1H-pyrazole, can be achieved through various methods. One common approach is the Sommelet reaction, which involves the reaction of the benzyl (B1604629) halide with hexamethylenetetramine followed by hydrolysis. Another method is the Kröhnke oxidation, using pyridine (B92270) followed by p-nitrosodimethylaniline and hydrolysis. The Vilsmeier-Haack reaction (using DMF/POCl₃) is also a well-established method for formylating activated aromatic rings and can be used to synthesize pyrazole-4-carbaldehydes. rasayanjournal.co.insemanticscholar.org

Carboxylic Acid Formation: Further oxidation of the aldehyde or direct oxidation of the chloromethyl group yields the corresponding carboxylic acid, 4-(1H-pyrazol-1-yl)benzoic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic or basic conditions can be used for this transformation. The synthesis of pyrazole carboxylic acid derivatives has also been achieved through the reaction of furandiones with hydrazones. dergipark.org.tr In one study, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid was synthesized from an acetyl pyrazole via oxidation with sodium hypochlorite (B82951) (NaOCl). thieme.de

Reduction Reactions

The chloromethyl group can be reduced to a methyl group (-CH₃). This can be achieved using various reducing agents. A common method involves catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). Other reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although care must be taken to avoid reduction of other functional groups in the molecule.

Reduction to Methyl Derivatives

The chloromethyl group of this compound can be reduced to a methyl group, yielding 1-(4-methylphenyl)-1H-pyrazole. This transformation is a standard reaction for benzylic halides and can be achieved through various established methods.

One common method is catalytic hydrogenation . This process typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst. A patent for preparing pyrazoles mentions the cyclization of hydrazone-substituted α,β-unsaturated carbonyl compounds by reacting them with hydrogen in the presence of a hydrogenation catalyst and an acid. google.com While this patent does not specifically describe the reduction of a chloromethyl group, the conditions are illustrative of hydrogenation processes in pyrazole synthesis.

Another effective method for the reduction of benzylic halides is the use of hydride reducing agents . For instance, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a variety of functional groups, including halides. In a related synthesis, p-methylbenzyl chloride was prepared from the corresponding toluic acid ester via reduction with lithium aluminum hydride, followed by conversion of the resulting alcohol to the chloride. cdnsciencepub.com This suggests that hydride reagents can be employed in transformations involving the benzyl-type functional groups present in the target molecule.

The choice of reducing agent and reaction conditions can influence the efficiency and selectivity of the reduction. A summary of potential reduction methods is presented in Table 1.

Table 1: Potential Methods for the Reduction of this compound

Method Reagents and Conditions Product
Catalytic Hydrogenation H₂, Pd/C, solvent (e.g., ethanol), room temperature and pressure 1-(4-methylphenyl)-1H-pyrazole

Cyclization and Annulation Reactions Involving the Chloromethyl and Pyrazole Moieties

The presence of both a reactive chloromethyl group and a pyrazole ring in this compound allows for a variety of cyclization and annulation reactions, leading to the formation of complex fused heterocyclic systems. These reactions are of significant interest due to the prevalence of such scaffolds in medicinal chemistry.

Formation of Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-d]pyrimidines)

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds with a wide range of biological activities. nih.govsemanticscholar.orgnih.govresearchgate.net The synthesis of these systems often involves the construction of a pyrimidine (B1678525) ring onto a pre-existing pyrazole core. While direct examples using this compound are not prevalent in the searched literature, a plausible synthetic route can be envisioned.

The chloromethyl group can act as an electrophile in a reaction with a suitable nucleophile, such as an amine or an amide. For instance, reaction with an amidine or a related nitrogen-containing nucleophile could initiate a sequence of reactions leading to the formation of a pyrazolo[3,4-d]pyrimidine ring. The general strategy often involves the reaction of a functionalized pyrazole with a reagent that provides the necessary atoms to form the fused pyrimidine ring. For example, some syntheses start with 5-aminopyrazole derivatives that react with various electrophiles. semanticscholar.org

In a hypothetical reaction, the chloromethyl group could be first converted to a more reactive functional group or used to alkylate a substrate that subsequently cyclizes with the pyrazole ring. The versatility of the Vilsmeier-Haack reaction in transforming pyrazole derivatives into precursors for condensed systems like pyrazolo[3,4-d]pyrimidines highlights the potential for functional group manipulation to achieve these fused structures. mdpi.com

Intramolecular Cyclization Pathways

The structure of this compound also allows for the possibility of intramolecular cyclization reactions. One such pathway is an intramolecular Friedel-Crafts alkylation. In this reaction, the chloromethyl group would act as the electrophile, and the electron-rich pyrazole ring or the phenyl ring could act as the nucleophile, leading to the formation of a new ring.

For this to occur on the pyrazole ring, the reaction conditions would need to facilitate the generation of a benzylic carbocation from the chloromethyl group, which would then be attacked by the π-system of the pyrazole ring. The feasibility and regioselectivity of such a reaction would depend on the specific Lewis or Brønsted acid catalyst used and the reaction temperature. While no specific examples for this exact molecule were found, intramolecular Friedel-Crafts reactions are a known method for the synthesis of fused ring systems. nist.gov

Investigation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides valuable insights into the reactivity of this compound and the feasibility of its transformations. Due to a lack of specific experimental data for this compound in the available literature, the discussion will draw upon data from a closely related model compound, benzyl chloride.

The solvolysis of benzyl chloride has been studied extensively, and the kinetic data from these studies can provide an approximation for the behavior of the chloromethyl group in this compound. The solvolysis of benzyl chloride generally proceeds through an Sₙ1 or Sₙ2 mechanism, depending on the solvent and other reaction conditions.

Thermodynamic data for benzyl chloride, such as its enthalpy of vaporization and fusion, are available from the NIST WebBook. nist.govnist.gov These values provide a baseline for understanding the energetic properties of the chloromethylphenyl moiety.

Table 2: Thermodynamic Data for Benzyl Chloride

Property Value Units Reference
Enthalpy of Vaporization (ΔvapH°) 50.1 ± 0.3 kJ/mol nist.gov

The activation parameters for the hydrolysis of benzyl chloride and its derivatives have also been determined. For example, the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) for the solvolysis of benzyl chloride in various alcohol-water mixtures have been reported. researchgate.netcdnsciencepub.com These parameters are crucial for understanding the transition state of the reaction and the influence of the solvent on the reaction rate.

Table 3: Activation Parameters for the Solvolysis of Benzyl Chloride in 50% Aqueous Ethanol at 25 °C (Illustrative Values)

Parameter Value Units
ΔH‡ (Enthalpy of Activation) ~80-90 kJ/mol

It is important to note that the presence of the pyrazole ring attached to the phenyl group in this compound will influence the electronic properties of the benzyl chloride moiety and thus affect the reaction kinetics and thermodynamics compared to unsubstituted benzyl chloride. The electron-withdrawing or -donating nature of the pyrazole ring will impact the stability of any carbocation intermediate in an Sₙ1 reaction or the susceptibility of the benzylic carbon to nucleophilic attack in an Sₙ2 reaction. Further experimental studies would be necessary to determine the precise kinetic and thermodynamic parameters for the reactions of this specific compound.

Computational Chemistry and Theoretical Studies of 1 4 Chloromethyl Phenyl 1h Pyrazole

Quantum Chemical Calculations (DFT, etc.)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the electronic properties of molecules. researchgate.net These methods are used to optimize the molecular geometry and to calculate various electronic and spectral properties. researchgate.netjcsp.org.pk For 1-[4-(chloromethyl)phenyl]-1H-pyrazole, DFT calculations at a level like B3LYP/6-31G* would provide a detailed understanding of its molecular structure and electronic landscape. jcsp.org.pk

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding a molecule's reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a significant indicator of molecular stability; a smaller gap suggests higher reactivity. uni.lu

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on a molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. researchgate.net Red areas indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrazole (B372694) ring, particularly the pyridine-like nitrogen (N2), making it a site for protonation and hydrogen bonding. The regions around the hydrogen atoms and the chloromethyl group would exhibit positive potential, indicating them as potential electrophilic sites.

Table 1: Expected Electronic Properties from DFT Calculations
ParameterExpected Finding for this compoundSignificance
HOMO EnergyLocalized on the phenyl-pyrazole systemIndicates regions of electron donation (nucleophilic character)
LUMO EnergyDistributed across the aromatic rings and chloromethyl groupIndicates regions of electron acceptance (electrophilic character)
HOMO-LUMO GapA relatively small gap is expectedSuggests potential for chemical reactivity and charge transfer interactions uni.lu
Molecular Electrostatic Potential (MEP)Negative potential on pyrazole nitrogens; positive on hydrogens and chloromethyl groupPredicts sites for electrophilic and nucleophilic attack researchgate.net

The electronic structure analysis directly informs predictions about the molecule's reactivity.

Nucleophilic Sites: The pyrazole ring is inherently electron-rich. The N2 nitrogen atom, with its lone pair of electrons, is the primary nucleophilic center. The phenyl ring also contributes to the nucleophilicity.

Electrophilic Sites: The C4 position of the pyrazole ring is known to be susceptible to electrophilic substitution. The chloromethyl group (-CH₂Cl) is a key electrophilic site due to the electron-withdrawing nature of the chlorine atom, making the benzylic carbon susceptible to nucleophilic substitution reactions. This is a common reactive handle in synthetic chemistry. Studies on other pyrazoles confirm that positions 3 and 5 can also be subject to attack depending on the reaction conditions. sigmaaldrich.com

Molecular Dynamics (MD) Simulations

MD simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes that are not apparent from static quantum calculations. mdpi.com These simulations are valuable for understanding how the molecule behaves in a biological system or in solution. ej-chem.org

MD simulations of this compound would reveal its conformational preferences. The key flexible bond is the single bond connecting the phenyl and pyrazole rings. Simulations would show the distribution of the dihedral angle between these two rings, indicating the most stable rotational conformers. While some related structures show a significant twist between the pyrazole and phenyl rings, the exact preference depends on the substitution pattern and crystal packing forces. nih.gov The chloromethyl group also possesses rotational freedom that would be characterized by these simulations.

MD simulations are particularly useful for studying how a molecule interacts with its environment. By simulating the compound in a solvent box (e.g., water or an organic solvent), one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. For this compound, the pyrazole nitrogens would be expected to act as hydrogen bond acceptors. ej-chem.org These simulations can also be used to predict the stability of the compound when interacting with biological macromolecules, such as proteins, by analyzing interaction energies and binding poses. mdpi.com

Table 2: Expected Insights from Molecular Dynamics Simulations
Simulation AspectExpected Finding for this compoundSignificance
Conformational DynamicsRotation around the phenyl-pyrazole bond, defining stable conformersDetermines the 3D shape and steric profile of the molecule in solution
Solvent InteractionsFormation of hydrogen bonds between pyrazole nitrogens and protic solventsHelps predict solubility and distribution properties
Binding Site InteractionsAnalysis of potential hydrogen bonds, hydrophobic, and π-π stacking interactions with a target receptorProvides a dynamic view of ligand-receptor binding stability mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.org Although no specific QSAR models for this compound were found, QSAR studies are a common tool in drug discovery involving pyrazole scaffolds. researchgate.net

To build a QSAR model, a series of analogues of this compound would be synthesized and tested for a specific biological activity. Various molecular descriptors (e.g., electronic, steric, hydrophobic) would then be calculated for each analogue. Statistical methods are used to create an equation that correlates these descriptors with the observed activity. Such a model could predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds. researchgate.net For pyrazole derivatives, descriptors related to partial charges and 3D spatial arrangement have been shown to be important in developing predictive QSAR models.

Predictive Modeling of Biological Activities

There is no available research on the use of predictive modeling to determine the biological activities of this compound.

Identification of Key Structural Features for Efficacy

There is no available research identifying the key structural features of this compound that are critical for its efficacy.

Molecular Docking Studies with Biological Targets

Elucidation of Binding Modes and Interactions

There are no published molecular docking studies to elucidate the binding modes and specific interactions of this compound with any biological targets.

Ligand-Protein Interaction Analysis

There is no available ligand-protein interaction analysis for this compound.

Applications in Medicinal Chemistry

Anti-inflammatory Agents

Derivatives of 1-[4-(chloromethyl)phenyl]-1H-pyrazole have demonstrated notable potential as anti-inflammatory agents. neuroquantology.com The pyrazole (B372694) nucleus is a key pharmacophore found in several clinically used anti-inflammatory drugs. nih.gov The anti-inflammatory effects of these derivatives are attributed to their ability to modulate various key components of the inflammatory cascade.

Cyclooxygenase (COX) Inhibition (COX-1 and COX-2)

A primary mechanism by which pyrazole derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes, existing as two main isoforms, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov

Studies have shown that derivatives of this compound can exhibit significant inhibitory activity against both COX-1 and COX-2. For instance, a study by Abdellatif and colleagues synthesized a series of pyrazole derivatives that showed potent COX-2 inhibitory activity, with IC50 values in the low micromolar range. Some of these compounds demonstrated higher selectivity for COX-2 over COX-1, a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov The design of these inhibitors often leverages the structural features of known selective COX-2 inhibitors like celecoxib, which also contains a pyrazole ring. nih.gov

Table 1: COX Inhibitory Activity of Selected Pyrazole Derivatives
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Derivative A15.20.02760
Derivative B12.80.04320
Celecoxib (Reference)>1000.04>2500

Lipoxygenase (LOX) Inhibition

In addition to COX inhibition, some pyrazole derivatives have been investigated for their ability to inhibit lipoxygenase (LOX) enzymes. nih.gov LOX enzymes catalyze the conversion of arachidonic acid into leukotrienes, which are also potent mediators of inflammation. nih.gov Dual inhibition of both COX and LOX pathways is considered a promising strategy for developing more effective anti-inflammatory drugs with a broader spectrum of activity. Research has explored novel pyrazole derivatives as potent 15-lipoxygenase (15-LOX) inhibitors, with some compounds showing excellent radical scavenging and 15-LOX inhibition potency. nih.gov

Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)

The inflammatory response is orchestrated by a complex network of signaling molecules, including pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.gov Dysregulation of these cytokines is a hallmark of many inflammatory diseases. Studies have shown that certain pyrazole derivatives can suppress the production of these pro-inflammatory cytokines in macrophages, which are key immune cells involved in inflammation. nih.gov This suppression can occur at the level of gene expression, leading to a reduction in the synthesis and release of these potent inflammatory mediators. nih.gov

Inhibition of NF-κB Activation

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that plays a central role in regulating the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines and COX-2. nih.govmedchemexpress.com The activation of NF-κB is a key step in the initiation and perpetuation of inflammation. nih.gov Several studies have demonstrated that the anti-inflammatory effects of certain compounds are mediated through the inhibition of the NF-κB signaling pathway. nih.govmdpi.com This inhibition can occur at various points in the pathway, such as preventing the degradation of the inhibitory subunit IκBα, thereby blocking the translocation of NF-κB to the nucleus. nih.govmdpi.com While direct evidence for this compound itself is still emerging, the known anti-inflammatory properties of pyrazole-containing compounds suggest that modulation of the NF-κB pathway is a likely mechanism of action for its derivatives. medchemexpress.com

Anticancer Agents

The pyrazole scaffold is not only prevalent in anti-inflammatory agents but also serves as a core structure for the development of novel anticancer drugs. nih.govnih.govneuroquantology.comnih.gov Derivatives of this compound have shown promise as potential chemotherapeutic agents, with research highlighting their cytotoxic effects against various cancer cell lines. nih.gov

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism through which many anticancer agents exert their effects is by inducing programmed cell death, or apoptosis, and by halting the uncontrolled proliferation of cancer cells through cell cycle arrest. nih.govnih.gov Research has indicated that certain pyrazole derivatives can trigger apoptosis in cancer cells. nih.govnih.gov This is often accompanied by the arrest of the cell cycle at specific checkpoints, such as the G1/S or G2/M phase, which prevents the cancer cells from dividing and proliferating. nih.govnih.govpreprints.org For example, a novel pyrazole derivative was shown to induce apoptosis and cause cell cycle arrest in the S and G2/M phases in triple-negative breast cancer cells. nih.govnih.gov The induction of apoptosis can be mediated through various cellular pathways, including the activation of caspases, which are key executioner enzymes in the apoptotic process. nih.govnih.gov

Table 2: Apoptotic and Cell Cycle Effects of a Pyrazole Derivative on MDA-MB-231 Breast Cancer Cells
TreatmentApoptotic Cells (%)Cell Population in G1 Phase (%)Cell Population in S Phase (%)Cell Population in G2/M Phase (%)
Control5.445.230.124.7
Pyrazole Derivative (10 µM)25.835.638.925.5
Pyrazole Derivative (20 µM)48.228.442.129.5

Cytotoxicity against Human Cancer Cell Lines

Derivatives of this compound have demonstrated significant cytotoxic effects against various human cancer cell lines. This has made them promising candidates for the development of new anticancer drugs. nih.govnih.gov

One study identified a novel pyrazole derivative, P3C, which showed strong cytotoxicity against 27 human cancer cell lines. nih.gov It was particularly effective against triple-negative breast cancer (TNBC) cell lines, with 50% cytotoxic concentrations (CC50) in the low micromolar and even nanomolar ranges. nih.gov Another pyrazole derivative, PTA-1, also exhibited potent cytotoxicity against a variety of cancer cell lines. nih.gov

The cytotoxic activity of these compounds is often cell-specific. For instance, four pyrazole derivatives—TOSIND, PYRIND, METPYRIND, and DIPYR—were tested on human mammary gland adenocarcinoma cell lines MCF7 and MDA-MB-231. nih.gov TOSIND strongly decreased the viability of MDA-MB-231 cells but did not significantly affect MCF7 cells. Conversely, PYRIND was more effective against MCF7 cells. nih.gov This cell-specific activity suggests the potential for developing targeted anticancer therapies with reduced harm to healthy cells. nih.gov

Furthermore, research has shown that some pyrazole derivatives can be more effective than existing chemotherapy drugs. For example, in a study on the A549 human lung cancer cell line, a new pyrazole derivative showed greater efficacy in inhibiting cancer cell growth compared to etoposide, a commonly used chemotherapy agent. mdpi.com Similarly, another study found a pyrazole derivative to be more potent than the standard drug Erlotinib against the A549 lung cancer cell line. alrasheedcol.edu.iq

The mechanism of action for the cytotoxicity of these compounds often involves inducing apoptosis (programmed cell death), causing cell cycle arrest, and disrupting microtubule polymerization. nih.govnih.gov For example, P3C was found to induce the accumulation of reactive oxygen species (ROS), leading to mitochondrial depolarization and the activation of caspases, which are key enzymes in the apoptotic process. nih.gov

Table 1: Cytotoxic Activity of Pyrazole Derivatives Against Various Cancer Cell Lines

Compound/Derivative Cancer Cell Line(s) Key Findings
P3C 27 human cancer cell lines, including Triple-Negative Breast Cancer (TNBC) Potent cytotoxicity with low micromolar and nanomolar CC50 values, particularly effective against TNBC. nih.gov
PTA-1 Various cancer cell lines, including MDA-MB-231 Induces apoptosis at low micromolar concentrations. nih.gov
TOSIND MDA-MB-231 (breast cancer) Strongly decreased cell viability with an IC50 of 17.7 ± 2.7 μM after 72 hours. nih.gov
PYRIND MCF7 (breast cancer) Decreased cell viability with an IC50 of 39.7 ± 5.8 μM after 72 hours. nih.gov
3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide A549 (lung cancer) More effective in inhibiting cell growth compared to etoposide, with an EC50 of 220.20 µM. mdpi.com
Pyrazole derivative nih.gov A549 (lung cancer) More potent than Erlotinib, with an IC50 value of 11.44 µM. alrasheedcol.edu.iq
Pyrazole compounds L2 and L3 CFPAC-1 (pancreatic) and MCF-7 (breast) Displayed moderate cytotoxicity. nih.gov
1b and 2b HepG-2 (liver cancer) and Hela (cervical cancer) Showed potent activity against both cell lines. semanticscholar.org

Inhibition of Specific Molecular Targets (e.g., MAOs, PKM2)

The therapeutic effects of this compound derivatives are often linked to their ability to inhibit specific molecular targets, such as monoamine oxidases (MAOs). MAOs are enzymes that play a crucial role in the metabolism of neurotransmitters, and their inhibition can be beneficial in treating conditions like depression. nih.govcriver.com

Studies have shown that pyrazoline derivatives can be potent inhibitors of MAO-B, an isoform of the enzyme. nih.gov The substitution of halogens on the phenyl ring of the pyrazoline structure has been found to enhance this inhibitory activity. For example, a derivative with a fluorine substitution (EH7) showed the highest potency against MAO-B, with an IC50 value of 0.063 µM. nih.gov The selectivity of these compounds for MAO-B over MAO-A is a significant advantage, as it can reduce the risk of side effects associated with non-selective MAO inhibitors. nih.gov

The inhibition of MAO-B by these pyrazoline derivatives has been found to be reversible and competitive, meaning they bind to the enzyme's active site and can be displaced by other molecules. nih.gov This characteristic is important for the development of drugs with a predictable and controllable duration of action.

Role in Neovascularization and VEGF Production

While direct research on the role of "this compound" in neovascularization and VEGF production is limited in the provided search results, the broader class of pyrazole derivatives has been recognized for its potential in designing anti-angiogenic drugs. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, and is often driven by factors like Vascular Endothelial Growth Factor (VEGF). The potential of pyrazole derivatives to act as anti-angiogenic agents suggests a possible mechanism for their anticancer effects, which warrants further investigation.

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral, Antiparasitic)

The versatile pyrazole scaffold is a cornerstone in the development of a wide array of antimicrobial agents. nih.gov Derivatives have demonstrated efficacy against bacteria, fungi, viruses, and parasites. nih.govnih.govnih.govnih.govmeddocsonline.orgorientjchem.orgbiointerfaceresearch.com

Activity against Gram-Positive and Gram-Negative Bacteria

Numerous studies have highlighted the antibacterial potential of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. nih.govmeddocsonline.orgnih.govresearchgate.net

Certain pyrazole derivatives have shown exceptional activity. For instance, one compound demonstrated high activity against the Gram-negative bacterium E. coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which is more potent than the standard antibiotic Ciprofloxacin (B1669076). nih.gov Another derivative was highly effective against the Gram-positive bacterium S. epidermidis, also with an MIC of 0.25 μg/mL. nih.gov

The introduction of different functional groups to the pyrazole core can significantly influence antibacterial potency. Hydrazone derivatives of pyrazole have been found to be more effective than control drugs in inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.gov Similarly, pyrazole-thiazole hybrids containing a hydrazone moiety have been reported as potent antimicrobial agents. nih.gov

Some derivatives exhibit broad-spectrum activity, while others are more specific. For example, difluorophenyl substituted pyrazoles showed broader potency against Gram-positive bacteria. nih.gov In contrast, some imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, effective against both Gram-positive and Gram-negative strains. nih.gov

Table 2: Antibacterial Activity of Pyrazole Derivatives

Derivative Type Bacterial Strain(s) Activity/Potency
Pyrazole derivative (3) E. coli (Gram-negative) MIC: 0.25 μg/mL (more potent than Ciprofloxacin). nih.gov
Pyrazole derivative (4) S. epidermidis (Gram-positive) MIC: 0.25 μg/mL. nih.gov
Hydrazone derivatives of pyrazole Gram-positive and Gram-negative bacteria Better inhibition than positive controls. nih.gov
Pyrazole-thiazole hybrids S. aureus and K. planticola MIC/MBC spectrum of 1.9/7.8 μg/ml to 3.9/7.8 μg/ml. nih.gov
Difluorophenyl substituted derivatives Gram-positive bacteria Broader potency. nih.gov
Imidazo-pyridine substituted derivatives Broad-spectrum (Gram-positive and Gram-negative) Better than ciprofloxacin against several strains. nih.gov
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a Gram-positive and Gram-negative bacteria MIC values in the range of 62.5–125 µg/mL. nih.gov

Antifungal Activity

Pyrazole derivatives have also demonstrated significant antifungal properties. nih.govnih.govnih.govsemanticscholar.orgnih.gov One study found that a particular pyrazole derivative was highly active against Aspergillus niger, with an MIC of 1 μg/mL, which is comparable to the standard antifungal drug Clotrimazole. nih.gov

The antifungal activity can be influenced by the specific chemical structure of the derivative. For example, a series of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides showed moderate antifungal activities, with some compounds exhibiting over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL. nih.gov

Furthermore, pyrazole-carboxamide derivatives have been shown to inhibit the growth of Colletotrichum gloeosporioides, a fungus that causes significant agricultural losses. semanticscholar.org One derivative, in particular, demonstrated the highest mycelial inhibition, reaching 61% at a concentration of 10 mM. semanticscholar.org

Antiviral Applications

The pyrazole scaffold is a key component in the development of antiviral therapeutics. nih.govnih.gov Pyrazole-containing compounds have shown potent activity against a range of viruses, including Newcastle disease virus (NDV), SARS-CoV-2, MERS-CoV, and HCoV-229E. nih.govnih.govrsc.org

In one study, a series of 4-substituted pyrazole derivatives were synthesized and evaluated for their efficacy against NDV. nih.gov A hydrazone derivative and a thiazolidinedione derivative achieved 100% protection against the virus with no mortality. nih.gov Another study investigated the antiviral potential of hydroxyquinoline-pyrazole candidates against several coronaviruses and found promising activity. rsc.org

The design of pyranopyrazole derivatives has also been explored for dual antiviral and anti-inflammatory applications, particularly in the context of SARS-CoV-2. nih.gov These compounds are suggested to combat the virus and the associated inflammatory responses. nih.gov

Structure-Activity Relationship (SAR) in Antimicrobial Efficacy

The pyrazole scaffold is a recurring motif in the design of new antimicrobial agents. eurekaselect.comnih.gov Structure-activity relationship (SAR) studies on various pyrazole derivatives have elucidated key structural features that govern their efficacy against bacteria and fungi. The antimicrobial potential of these compounds is highly dependent on the nature and position of substituents on both the pyrazole and adjacent rings. researchgate.net

Research indicates that the introduction of a thiocarbamide or thiocarboxamide group to the pyrazoline ring can enhance antimicrobial activity. nih.govmdpi.com For instance, pyrazoline-1-thiocarboxamides have shown moderate but notable antimicrobial effects. nih.gov The presence of a free carbothiohydrazide moiety is also a significant contributor to potency, with one study showing that such compounds exhibit potent inhibition against a range of microbes. nih.gov

Substitutions on the phenyl ring attached to the pyrazole nucleus also play a critical role. A para-chloro-benzyl moiety at the C4 position of the pyrazole ring has been identified as important for antimycobacterial activity. researchgate.net The combination of the pyrazole core with other heterocyclic systems, such as thiazole, can also influence biological activity, with some hybrid compounds showing promising antibacterial and antifungal properties. mdpi.com The variation in effectiveness across different microbial species suggests that the compounds' activity is related to both their intrinsic structure and the specific characteristics of the microbial cell wall. nih.gov

Table 1: SAR Insights for Antimicrobial Pyrazole Derivatives
Structural FeatureImpact on Antimicrobial ActivityReference Compound TypeSource(s)
Thiocarbamide/Thiocarboxamide GroupEnhances overall antibacterial and antifungal activity.Pyrazoline-1-thiocarboxamides nih.govmdpi.com
Free Carbothiohydrazide MoietyConfers potent inhibition against various microbes.Pyrazole-1-carbothiohydrazides nih.gov
Para-chloro-benzyl GroupImportant for antimycobacterial activity.C4-substituted pyrazoles researchgate.net
Hybridization with ThiazoleCan produce medium to potent antibacterial and antifungal effects.Thiazolyl–2-pyrazoline hybrids mdpi.com

Enzyme Inhibition and Receptor Modulation

Pyrazole derivatives are notable for their ability to interact with various enzymes and receptors, making them valuable candidates in drug discovery for a range of therapeutic areas. globalresearchonline.netnih.gov

Monoamine oxidases (MAO-A and MAO-B) are significant pharmacological targets for treating mood disorders and neurodegenerative diseases like Parkinson's disease. nih.govmdpi.com The pyrazole scaffold has been extensively used to develop MAO inhibitors. nih.gov SAR studies have revealed that the inhibitory activity and selectivity of pyrazole derivatives for MAO-A versus MAO-B are highly sensitive to the substitutions on the pyrazole and its attached aryl rings. mdpi.com

For example, substitutions at the N1 position of the pyrazoline ring have a profound effect; acetyl or thiocarbamoyl groups are often preferred over phenyl or 4-chlorophenyl groups, which can negatively impact inhibitory activity. mdpi.com A study on 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl) phenol (B47542) derivatives identified a potent and selective inhibitor of human MAO-A (hMAO-A). nih.gov Conversely, other pyrazole derivatives, such as those containing a benzenesulfonamide (B165840) group, have been identified as selective MAO-B inhibitors. mdpi.com The interaction often involves the inhibitor binding within the substrate cavity of the enzyme. mdpi.com

Table 2: MAO Inhibition by Pyrazole Derivatives
Compound ClassTargetInhibitory Activity (IC₅₀/Kᵢ)Key Structural FeatureSource(s)
2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl) phenol derivativehMAO-AKᵢ = 0.06 µM2-methoxy-phenol moiety nih.gov
4-(2-Methyloxazol-4-yl)benzenesulfonamidehMAO-BIC₅₀ = 3.47 µMBenzenesulfonamide group mdpi.com
1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoleshMAO-A & hMAO-BVaries (µM range)N1-acetyl group mdpi.com

The pyrazole structure is found in compounds that act on histamine (B1213489) receptors. mdpi.com A notable example is Betazole, a pyrazole derivative that is a highly selective H2-receptor agonist. mdpi.comnih.gov H2 receptors are present in various tissues, including the lungs and gastric parietal cells. nih.govnih.gov Stimulation of these receptors by an agonist like Betazole leads to the release of gastric acid. nih.gov While many pyrazole-based drugs are antagonists at other receptors, the case of Betazole demonstrates the scaffold's versatility and its potential to be engineered for agonist activity at specific targets. There is no specific evidence linking this compound to H2-receptor activity, but the established activity of Betazole confirms the potential for this class of compounds to interact with histamine receptors.

Succinate dehydrogenase (SDH) has become a key target for the development of fungicides in agriculture. nih.govnih.gov Pyrazole-carboxamide derivatives have emerged as a prominent class of SDH inhibitors. nih.govacs.org Research has led to the design of novel N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides with potent fungicidal activity. nih.govacs.org

In one study, a compound from this class, 7s , demonstrated an IC₅₀ value of 0.014 µM against porcine SDH, which was 205 times more potent than the commercial fungicide fluxapyroxad. nih.govacs.org SAR studies indicated that the presence of a fluorine atom on the pyrazole ring could enhance activity by forming additional interactions with the enzyme. nih.govacs.org Another series of pyrazole-5-yl-amide derivatives also showed excellent antifungal activity against various plant pathogens by inhibiting SDH. nih.govacs.org These findings highlight the potential of the pyrazole-amide scaffold for creating highly effective enzyme inhibitors.

Table 3: Succinate Dehydrogenase (SDH) Inhibition by Pyrazole Derivatives
Compound SeriesTarget Enzyme/OrganismPotency (IC₅₀/EC₅₀)Key Structural FeatureSource(s)
N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides (e.g., compound 7s)Porcine SDHIC₅₀ = 0.014 µMN-methoxy-pyrazole-carboxamide nih.govacs.org
N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides (e.g., compound 7u)Wheat powdery mildewEC₅₀ = 0.633 mg/LN-methoxy-pyrazole-carboxamide nih.govacs.org
Pyrazole-5-yl-amide derivatives (e.g., compound G22)Valsa mali (fungus)EC₅₀ = 0.48 mg/LPyrazol-5-yl-amide with cinnamamide (B152044) fragment nih.govacs.org

Other Pharmacological Activities

The pyrazole and pyrazoline structures are frequently associated with antidepressant and anticonvulsant activities. nih.govnih.govminia.edu.eg Numerous studies have demonstrated the potential of variously substituted pyrazoles in models of depression and epilepsy. nih.govminia.edu.eg

In one study, certain 1,3,5-trisubstituted pyrazoline derivatives showed antidepressant activities equivalent to or greater than the reference drugs pargyline (B1678468) and tranylcypromine (B92988) in the forced swimming test. nih.gov Another investigation into novel pyrazole derivatives found two compounds that reduced immobility time to approximately half that of the control group treated with imipramine, indicating significant antidepressant potential. minia.edu.egbohrium.com The same study identified other pyrazole derivatives that provided remarkable protection against chemically induced (PTZ) seizures in mice. minia.edu.egbohrium.com The antidepressant-like effects of some pyrazole derivatives have been linked to their interaction with the serotonergic and catecholaminergic systems. nih.gov

Table 4: Antidepressant and Anticonvulsant Activity of Pyrazole Derivatives
Compound Class/DerivativePharmacological ActivityTest ModelObserved EffectSource(s)
1,3,5-Trisubstituted PyrazolinesAntidepressantForced Swimming Test (mice)Activity equivalent to or higher than pargyline. nih.gov
1,3,5-Trisubstituted PyrazolinesAnticonvulsantMaximal Electroshock (MES) & ScMet Tests (mice)Protective against MES and ScMet induced seizures. nih.gov
Diacylhydrazines (4a, 4b)AntidepressantTail Suspension Test (mice)Activity nearly twice that of imipramine. minia.edu.egbohrium.com
Pyrazolone (B3327878) derivatives (11a, 11b, 11d)AnticonvulsantPTZ-induced Seizures (mice)Remarkable protective effect, close to phenobarbital. minia.edu.egbohrium.com
PPMP (piperazine-pyrazole derivative)AntidepressantForced Swim & Tail Suspension TestsReduced immobility time via monoamine systems. nih.gov

Analgesic and Antipyretic Effects

Derivatives of 1-phenyl-1H-pyrazole have been investigated for their potential therapeutic benefits in pain and fever management. Research has demonstrated that specific structural modifications to the pyrazole core can lead to significant analgesic and antipyretic properties.

A study focusing on 1-phenyl-1H-pyrazole derivatives reported noteworthy analgesic and fever-reducing activities. nih.gov In this research, several compounds, including 1-phenyl-1H-pyrazole-5-acetic acid (18), its α-methyl derivative (19), methyl 1-phenyl-4-pivaloyl-1H-pyrazole-5-carboxylate (8b), its corresponding carboxylic acid (10b), and 1-phenyl-4-pivaloyl-1H-pyrazole (11b), demonstrated considerable analgesic effects in mice and antipyretic effects in rats. nih.gov The findings from this study underscore the potential of the 1-phenyl-1H-pyrazole scaffold in the development of new non-steroidal anti-inflammatory drugs (NSAIDs).

The pyrazolone ring system, a close relative of pyrazole, has a long history in medicine with compounds like antipyrine (B355649) and aminopyrine (B3395922) being used for their anti-inflammatory, analgesic, and antipyretic properties. nih.govjst.go.jp This historical context further supports the investigation of pyrazole derivatives for similar therapeutic applications. One study highlighted that pyrazolone derivatives, in general, exhibit these effects. researchgate.net For instance, certain 1-(4-chlorophenyl or benzenesulfonamide)-2,3- and/or 4-substituted-1H-pyrazol-5(4H)-one derivatives were found to be active as both anti-inflammatory and analgesic agents. jst.go.jp

Antidiabetic Activity

The pyrazole scaffold has emerged as a significant area of interest in the search for novel antidiabetic agents. researchgate.netresearchgate.net Derivatives of 1-phenyl-1H-pyrazole have been explored for their ability to modulate key biological targets involved in glucose homeostasis.

One area of investigation is the inhibition of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. A recent study detailed the synthesis and evaluation of acyl pyrazole sulfonamides as α-glucosidase inhibitors. frontiersin.org Several of the synthesized compounds were found to be more potent than the standard drug, acarbose. Notably, compound 5a in the series demonstrated the highest inhibitory activity against α-glucosidase, with a half-maximal inhibitory concentration (IC50) of 1.13 ± 0.06 µM. frontiersin.org

Another study focused on a series of 1,5-diarylpyrazole derivatives, with compound ENP-9 (5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide) showing significant antihyperglycemic and antidiabetic effects in both acute and subacute studies. sensusimpact.com Furthermore, a separate investigation into a series of pyrazole-based derivatives identified two compounds, 7c and 11a , as having powerful biological activities, including antidiabetic effects. ekb.eg

The diverse mechanisms through which pyrazole derivatives can exert antidiabetic effects make them a versatile scaffold for drug discovery. They have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), sodium-glucose co-transporters (SGLT1/2), and as agonists for peroxisome proliferator-activated receptors (PPARs), among other targets. researchgate.net

Antioxidant Activity

Oxidative stress is implicated in the pathophysiology of numerous diseases, and compounds with antioxidant properties are of significant therapeutic interest. The 1-phenyl-1H-pyrazole framework has been a fruitful scaffold for the development of novel antioxidants.

A study on novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives reported on their potent antioxidant capabilities. nih.gov The antioxidant potential of these compounds was assessed using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), and superoxide (B77818) radical scavenging assays. Several compounds in this series, including 3a, 4e, 5b, 5c, 6a, 6c, and 6e , demonstrated excellent radical scavenging activity. nih.gov

In another research endeavor, a series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives were synthesized and evaluated for their antioxidant properties. bohrium.com The study found that compounds with electron-donating groups on the phenyl ring tended to exhibit significant antioxidant activity. Specifically, compounds 4c (containing a 4-OCH₃ group) and 4e (containing a 4-OH group) showed considerable activity when compared to the standard, ascorbic acid. bohrium.comijpjournal.com

Furthermore, a series of novel phenyl-pyrazolone derivatives were synthesized and their antioxidant capacity was confirmed through EPR measurements, showing a marked, albeit reduced, antioxidant capacity compared to the well-known antioxidant edaravone. mdpi.com Another study on pyrazole-based derivatives identified compounds 7c and 11a as having the most powerful total antioxidant capacity and the highest iron-reducing power among the tested series. ekb.eg

Antileishmanial and Antitubercular Activity

Infectious diseases such as leishmaniasis and tuberculosis continue to pose a significant global health threat, necessitating the discovery of new and effective therapeutic agents. The 1-phenyl-1H-pyrazole scaffold has been investigated for its potential in developing novel antileishmanial and antitubercular drugs. globalresearchonline.net

Antileishmanial Activity

Several studies have highlighted the promise of pyrazole derivatives in combating the Leishmania parasite. In one study, a series of 1H-pyrazole derivatives were synthesized and tested for their in vitro antileishmanial activity against Leishmania aethiopica promastigotes. nih.gov Among the tested compounds, 1-(4-methylphenyl)-3-phenyl-4-[1-(2-thienyl)-prop-2-en-1-one]-1H-pyrazole (compound 2) exhibited the highest antileishmanial activity with a 50% inhibitory concentration (IC50) of 0.079 μg/ml. nih.gov Another compound from the same study, a hydrazone derivative (7 ), showed appreciable dual antimalarial and antileishmanial activity (IC50 = 1.823 μg/ml). nih.gov

Further research into new anthranyl phenylhydrazides as antileishmanial agents identified three compounds (1b, 1d, and 1g ) with good activity against Leishmania amazonensis promastigotes, with IC50 values between 1 and 5 μM. mdpi.com

Antitubercular Activity

The search for new antitubercular drugs has also included the exploration of pyrazole derivatives. A study focused on the antimycobacterial activity of pyrazole derivatives against Mycobacterium tuberculosis identified NSC 18725 (3,5-dimethyl-4-nitroso-1-phenyl-1H-pyrazole) as a potent inhibitor. nih.gov Structure-activity relationship (SAR) studies revealed that a derivative with a para-chlorophenyl substitution at the first position of the pyrazole ring was the most active in the series. nih.gov

Future Directions and Research Perspectives for 1 4 Chloromethyl Phenyl 1h Pyrazole

The pyrazole (B372694) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities. nih.govnih.govmdpi.comnih.gov The compound 1-[4-(chloromethyl)phenyl]-1H-pyrazole, featuring a reactive chloromethyl group, represents a versatile starting point for the development of novel therapeutic agents. The future of research on this compound and its analogs is poised to expand upon the established potential of the pyrazole moiety, leveraging advanced chemical and biological techniques to innovate in drug discovery and development.

Q & A

Q. What are the optimal synthetic routes for 1-[4-(chloromethyl)phenyl]-1H-pyrazole, and how can yield and purity be maximized?

Methodological Answer: The compound can be synthesized via cyclization reactions using phosphoryl chloride (POCl₃) as a cyclizing agent, as demonstrated in pyrazole derivatives synthesized at 120°C . Key considerations include:

  • Reagent stoichiometry : Excess POCl₃ ensures complete cyclization but requires neutralization post-reaction.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) achieves >95% purity .
  • Yield optimization : Slow addition of hydrazide intermediates reduces side-product formation .

Q. How can structural features like conjugation and electron delocalization be confirmed in this compound?

Methodological Answer: X-ray crystallography (XRD) and spectroscopic techniques are critical:

  • XRD : Resolves dihedral angles between aromatic rings (e.g., 18.23° for 4-chlorophenyl substitution), confirming conjugation .
  • IR spectroscopy : Identifies C=O and C-Cl stretching frequencies (~1680 cm⁻¹ and ~750 cm⁻¹, respectively) .
  • NMR : Proton environments (e.g., pyrazole ring protons at δ 6.5–7.8 ppm) validate electronic effects .

Q. What factors influence the reactivity of the chloromethyl group in substitution reactions?

Methodological Answer: The chloromethyl group’s reactivity depends on:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
  • Steric hindrance : Bulky substituents on the pyrazole ring reduce accessibility to the chloromethyl site .
  • Electronic effects : Electron-withdrawing groups (e.g., nitro) activate the C-Cl bond for nucleophilic attack .

Q. Which analytical methods are most reliable for quantifying trace impurities?

Methodological Answer:

  • HPLC-MS : Detects impurities at <0.1% levels using C18 columns and acetonitrile/water mobile phases .
  • Elemental analysis : Validates C, H, N, and Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can synthetic challenges like low yields in cyclization reactions be addressed?

Methodological Answer:

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes and improves yields by 15–20% .
  • Catalytic additives : Lewis acids (e.g., ZnCl₂) facilitate intermediate stabilization during cyclization .
  • In situ monitoring : FT-IR or Raman spectroscopy tracks reaction progress to optimize termination points .

Q. How should contradictory XRD data on bond lengths and angles be resolved?

Methodological Answer:

  • Multi-technique validation : Cross-check XRD data with DFT calculations (e.g., B3LYP/6-31G*) to reconcile discrepancies in bond lengths (e.g., C=O at 1.21 Å vs. 1.23 Å) .
  • Temperature-dependent studies : Crystallize the compound at varying temperatures to assess thermal effects on lattice parameters .

Q. What theoretical frameworks guide the design of derivatives for catalytic or photophysical applications?

Methodological Answer:

  • Frontier molecular orbital (FMO) theory : Predicts charge-transfer properties by analyzing HOMO-LUMO gaps (e.g., ΔE < 3.0 eV for photocatalytic activity) .
  • Ligand design principles : Use pyrazole’s N-donor sites to coordinate transition metals (e.g., Ru or Ir) for luminescent complexes .

Q. How can biological activity assays (e.g., antimicrobial) be designed for pyrazole derivatives?

Methodological Answer:

  • Structure-activity relationship (SAR) : Introduce electron-deficient substituents (e.g., CF₃) to enhance membrane penetration .
  • In vitro testing : Use microdilution assays (MIC ≤ 16 µg/mL) against Gram-positive bacteria (e.g., S. aureus) with positive controls (e.g., ciprofloxacin) .

Q. What methodologies are used to study this compound’s potential in material science (e.g., OLEDs)?

Methodological Answer:

  • Electroluminescence testing : Fabricate thin-film devices with ITO/PEDOT:PSS layers to measure emission spectra and efficiency .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >250°C) for high-temperature applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.